molecular formula C13H16N4O3S2 B3000280 ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-50-3

ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B3000280
CAS No.: 689748-50-3
M. Wt: 340.42
InChI Key: USGDJACKAHPFFU-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thiophene-2-carboxamidomethyl moiety at position 5, and an ethyl thioacetate group at position 2. The 1,2,4-triazole scaffold is renowned for its pharmacological versatility, including antimicrobial, antifungal, and anticancer activities. The thiophene moiety enhances electronic delocalization and bioactivity, while the ethyl ester group improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Synthesis typically involves multi-step reactions:

Formation of acetohydrazide intermediates via esterification and hydrazide substitution.

Cyclization with thiophene-2-carboxylic acid derivatives under phosphoryl chloride (POCl₃) catalysis.

Functionalization with ethyl chloroacetate to introduce the thioacetate ester group .

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDJACKAHPFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure with the following molecular formula:

C19H20N4O3S2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This structure includes a triazole ring and thiophene moieties, which are known for their bioactive properties.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of triazole derivatives. This compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL
Mycobacterium tuberculosis6.25 µg/mL

The compound exhibited strong activity against Candida albicans, with an MIC of 8 µg/mL, indicating its potential as an antifungal agent .

2. Anti-inflammatory Activity

Research indicates that compounds containing the triazole nucleus can exhibit significant anti-inflammatory effects. This compound was tested in vitro and demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to controls. The results suggest that this compound could be developed further for therapeutic use in inflammatory conditions .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF715
A54910

These findings indicate that the compound may act through mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .

Comparison with Similar Compounds

Key Insights

Substituent Effects on Bioactivity :

  • Position 4 : Methyl (target) vs. phenyl () or allyl () groups modulate steric bulk and electronic effects. Phenyl derivatives (e.g., ) exhibit stronger enzyme binding due to π-π stacking, whereas methyl groups enhance metabolic stability .
  • Position 5 : Thiophene-2-carboxamido (target) vs. thiadiazole-thio () or imidazo-triazolyl () groups influence target selectivity. Thiophene derivatives show broader antimicrobial spectra, while thiadiazole analogs excel in antifungal targeting .

Functional Group Impact: Ester vs. Carboxylate: The target’s ethyl ester improves logP (3.2) compared to sodium carboxylate derivatives (logP ~1.8), favoring cellular uptake but reducing water solubility . Amide vs.

Biological Performance: Antifungal nopol-based esters () outperform the target compound in activity (IC₅₀: 2.1 µg/mL vs. Sodium carboxylate () demonstrates superior docking scores (-9.5 kcal/mol) due to ionic interactions with fungal enzymes, though its solubility limits in vivo efficacy .

Table 2: Physicochemical Properties
Property Target Compound Sodium Carboxylate () Nopol-Based Ester ()
Molecular Weight (g/mol) 365.4 498.9 487.6
logP ~3.2 ~1.8 ~4.5
Water Solubility (mg/mL) <0.1 >10 <0.01
Metabolic Stability High Low (rapid excretion) Moderate

Research Findings and Implications

  • Antimicrobial Potential: The target’s thiophene-carboxamido group aligns with compounds showing broad-spectrum activity, but its ester group may limit solubility in aqueous environments .
  • Structural Optimization: Hybridizing the target’s triazole-thiophene core with nopol-based hydrophobicity () or sodium carboxylate’s binding affinity () could yield superior derivatives .
  • Synthetic Challenges : Steric hindrance from position 4 substituents complicates regioselective modifications, necessitating tailored catalysts (e.g., POCl₃ for cyclization) .

Q & A

Basic: What synthetic methods are recommended for preparing ethyl 2-((4-methyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

Answer:
The compound can be synthesized via a multi-step approach:

Hydrazide Formation: React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol to form a thiosemicarbazide intermediate .

Cyclization: Intramolecular cyclization of the thiosemicarbazide under acidic or basic conditions generates the 1,2,4-triazole core.

Functionalization: Introduce the thioether and ester groups by reacting the triazole intermediate with ethyl chloroacetate in a nucleophilic substitution reaction .
Key Considerations: Optimize solvent polarity (e.g., ethanol or propan-2-ol) and temperature to enhance yield. Monitor reaction progress via TLC or HPLC .

Basic: How should researchers characterize the compound’s purity and structure?

Answer:
Use a combination of:

  • Spectroscopy:
    • 1H/13C NMR to confirm substituent positions and ester/thioether linkages.
    • IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches for amides).
  • Chromatography:
    • HPLC-DAD with C18 columns and methanol/water gradients to assess purity (>95%) .
  • Elemental Analysis: Verify stoichiometry (C, H, N, S) within ±0.3% deviation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antifungal activity?

Answer:

Modify Substituents: Vary the thiophene carboxamido group (e.g., replace with furan or morpholine derivatives) and assess MIC values against Candida spp. .

3D-QSAR Modeling: Use molecular alignment and CoMFA/CoMSIA to correlate steric/electronic properties with activity. For example, bulky substituents at the 4-methyl position enhance antifungal potency .

Docking Studies: Target fungal CYP51 or chitin synthase. A recent study showed triazole-thioethers with thiophene groups exhibit strong binding to CYP51’s heme pocket .

Table 1: SAR Trends for Antifungal Activity

Substituent PositionModificationEffect on Activity
4-Methyl (Triazole)Bulkier groups (e.g., neopentyl)↑ Activity
Thiophene-2-carboxamidoReplace with furan↓ Activity
Thioether LinkerShorter chains (e.g., acetate vs. propionate)↑ Solubility, ↓ Toxicity

Advanced: How can computational methods predict toxicity and guide synthesis?

Answer:

  • Toxicity Prediction: Use tools like GUSAR Online to estimate LD50 and organ-specific toxicity. For example, esters with electron-withdrawing groups show lower acute toxicity in rodent models .
  • ADME Profiling: Predict logP (aim for 2–4) and BBB permeability using SwissADME. Thiophene derivatives often exhibit favorable pharmacokinetics but may require prodrug strategies for oral bioavailability .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay Variability: Standardize MIC protocols (e.g., CLSI guidelines) to compare results. For instance, discrepancies in antifungal activity against Aspergillus spp. were linked to differences in inoculum size .
  • Solvent Effects: Biological activity can vary with DMSO concentration. A study showed >2% DMSO inhibits fungal growth, leading to false positives .
  • Compound Stability: Perform accelerated degradation studies (40°C/75% RH for 30 days) to identify hydrolytically labile groups (e.g., ester bonds) .

Basic: What biological activities are reported for this compound class?

Answer:

  • Antifungal: MIC values of 2–8 µg/mL against C. albicans and A. fumigatus .
  • Antimicrobial: Moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 16 µg/mL) due to membrane disruption .
  • Anti-inflammatory: Thiophene-triazole hybrids inhibit COX-2 (IC50 ~0.8 µM) in murine macrophages .

Advanced: How to optimize salt forms for improved solubility and stability?

Answer:

  • Salt Formation: React the free acid (post-ester hydrolysis) with NaOH, KOH, or organic bases (e.g., morpholine) in aqueous or propan-2-ol media. Sodium salts typically show 10–20× higher aqueous solubility .
  • Purification: Recrystallize from methanol/water (1:1) to remove unreacted starting materials. Monitor purity via HPLC (>99% for pharmacological assays) .

Advanced: How to investigate thione-thiol tautomerism in this compound?

Answer:

  • Spectroscopic Analysis: Use 1H NMR in DMSO-d6 to detect thiol protons (δ 10–12 ppm) or IR for S-H stretches (~2550 cm⁻¹).
  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-311+G**) to compare tautomer stability. Thione forms are typically more stable in polar solvents .

Basic: What are key stability concerns during storage?

Answer:

  • Hydrolysis: Ester groups degrade in aqueous media (t1/2 ~72 hrs at pH 7.4). Store at -20°C in anhydrous DMSO or ethanol .
  • Oxidation: Thioether linkages are susceptible to peroxides. Add 0.1% BHT as an antioxidant .

Advanced: How to design analogs for enhanced metabolic stability?

Answer:

  • Ester Isosteres: Replace the ethyl ester with amides or carbamates to resist esterase cleavage .
  • Deuterium Labeling: Introduce deuterium at α-positions of the acetate moiety to slow CYP450-mediated oxidation .

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